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molecular formula C12H14O2S B8371234 2-Ethynyl-1-methyl-4-(propylsulfonyl) benzene

2-Ethynyl-1-methyl-4-(propylsulfonyl) benzene

Cat. No. B8371234
M. Wt: 222.31 g/mol
InChI Key: RWDWSIMMDCMZLR-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 3, starting from 2-trimethylsilylethynyl-1-methyl-4-(propylsulfonyl)benzene (Intermediate 39), the title compound was obtained as a brown liquid after purification by column chromatography (silica) eluting with petroleum ether and ethyl acetate.
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1C#C)(C)(C)C.C[Si](C)(C)[C:21]#[C:22][C:23]1[CH:28]=[C:27]([S:29]([CH2:32][CH2:33][CH3:34])(=[O:31])=[O:30])[CH:26]=[CH:25][C:24]=1[CH3:35]>>[C:22]([C:23]1[CH:28]=[C:27]([S:29]([CH2:32][CH2:33][CH3:34])(=[O:30])=[O:31])[CH:26]=[CH:25][C:24]=1[CH3:35])#[CH:21]

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC(=C1)S(=O)(=O)CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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